molecular formula C18H11B B3038743 5-Bromobenzo[c]phenanthrene CAS No. 89523-51-3

5-Bromobenzo[c]phenanthrene

Numéro de catalogue B3038743
Numéro CAS: 89523-51-3
Poids moléculaire: 307.2 g/mol
Clé InChI: WWCQJSKCEVYQID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromobenzo[c]phenanthrene is a chemical compound with the CAS Number: 89523-51-3 . It has a molecular weight of 307.19 and its IUPAC name is 5-bromobenzo[c]phenanthrene . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 5-Bromobenzo[c]phenanthrene is C18H11Br . It has an average mass of 307.184 Da and a monoisotopic mass of 306.004395 Da . The InChI Code is 1S/C18H11Br/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H .


Physical And Chemical Properties Analysis

5-Bromobenzo[c]phenanthrene has a density of 1.5±0.1 g/cm3, a boiling point of 482.9±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 71.9±3.0 kJ/mol and a flash point of 244.7±14.5 °C . The compound has a molar refractivity of 87.5±0.3 cm3 .

Applications De Recherche Scientifique

Synthesis and Carcinogenicity Studies

5-Bromobenzo[c]phenanthrene plays a crucial role in the synthesis of various polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Research by Mirsadeghi et al. (1989) focused on the synthesis of monofluoro- and difluorobenzo(c)phenanthrenes, starting from 5-bromobenzo[c]phenanthrene. They aimed to understand the metabolic activation and detoxification pathways of PAHs, given their carcinogenic potential (Mirsadeghi et al., 1989).

Key Intermediates in Carcinogenic Compounds Synthesis

Kumar (1997) developed a palladium-catalyzed cross-coupling reaction for synthesizing 3-hydroxybenzo[c]phenanthrene and 12-hydroxybenzo[g]chrysene. These compounds are essential intermediates in creating fjord-region diol epoxide metabolites of benzo[c]phenanthrene and benzo[g]chrysene, which are highly carcinogenic (Kumar, 1997).

Applications in Helical Molecular Templates

Research on chiral helical molecular templates by Cheung et al. (1997) involved 5-bromobenzo[c]phenanthrene derivatives. They developed stereoselective diols that served as chiral molecular templates, offering potential applications in molecular engineering (Cheung et al., 1997).

Photooxidation and Optoelectronic Applications

Hamrouni et al. (2020) explored the photooxidation pathway of 5-bromobenzo[c]phenanthrene derivatives, focusing on their chiroptical and photophysical properties. Their research is significant for understanding the electronic properties of these compounds and their potential applications in optoelectronics (Hamrouni et al., 2020).

Epoxidation Studies

A study on the epoxidation of various dibenzocycloalkenes, including 5-bromobenzo[c]phenanthrene, by Mandache et al. (2005) investigated the effects of different catalysts. This research provides insights into the chemical reactivity and potential industrial applications of these compounds in epoxidation processes (Mandache et al., 2005).

Safety And Hazards

5-Bromobenzo[c]phenanthrene is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name

5-bromobenzo[c]phenanthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCQJSKCEVYQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[c]phenanthrene

Synthesis routes and methods I

Procedure details

180 g of the 1-bromo-4-[1-(2-methoxyvinyl) phenyl]naphthalene obtained and 1.0 L of dichloromethane were placed in a flask. During stirring at room temperature, 25 mL of methanesulfonic acid were added to the flask. Stirring was conducted at room temperature for 8 hours. After the completion of the reaction, 1 L of a 10% aqueous solution of potassium carbonate was added. An aqueous phase was removed and an organic phase which had been separated was washed with water and saturated brine, and then dried with magnesium sulfate. After the magnesium sulfate was filtered out, the organic phase was concentrated. The resulting residue was purified by means of silica gel column chromatography, whereby 24.4 g (yield: 15%) of 5-bromobenzo[c]phenanthrene was obtained.
Name
1-bromo-4-[1-(2-methoxyvinyl) phenyl]naphthalene
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

180 g of 1-bromo-4-[2-(2-methoxyvinyl)phenyl]naphthalene and 1.0 L of dichloromethane were placed. 25 mL of methanesulfonic acid was added at room temperature while stirring. The stirring was conducted for 8 hours at room temperature. After the completion of the reaction, 1 L of an aqueous solution of 10% potassium carbonate was added. After removing an aqueous phase, an organic phase was washed with water and saturated saline, and dried with magnesium sulfate. After filtering off magnesium sulfate, the organic phase was concentrated. The residues were purified by silica gel column chromatography, whereby 24.4 g (yield 15%) of 5-bromobenzo[c]phenanthrene as an intended product was obtained.
Name
1-bromo-4-[2-(2-methoxyvinyl)phenyl]naphthalene
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A reaction vessel was charged with 180 g of 1-bromo-4-[2-(2-methoxyvinyl)phenyl]naphthalene and 1.0 L of dichloromethane. 25 mL of methanesulfonic acid was added to the mixture at room temperature with stirring. The mixture was stirred at room temperature for 8 hours. After completion of the reaction, 1 L of a 10% potassium carbonate aqueous solution was added to the mixture. After removing the aqueous phase, the organic phase was washed with water and a saturated sodium chloride solution, and dried over magnesium sulfate. After removing magnesium sulfate by filtration, the organic phase was concentrated. The residue was purified by silica gel column chromatography to obtain 24.4 g of the target 5-bromobenzo[c]phenanthrene (yield: 15%).
Name
1-bromo-4-[2-(2-methoxyvinyl)phenyl]naphthalene
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzo[c]phenanthrene
Reactant of Route 2
Reactant of Route 2
5-Bromobenzo[c]phenanthrene
Reactant of Route 3
5-Bromobenzo[c]phenanthrene
Reactant of Route 4
Reactant of Route 4
5-Bromobenzo[c]phenanthrene
Reactant of Route 5
5-Bromobenzo[c]phenanthrene
Reactant of Route 6
5-Bromobenzo[c]phenanthrene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.